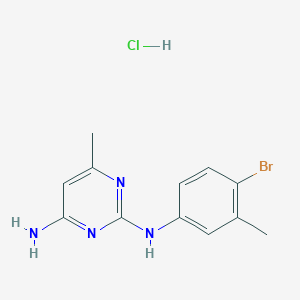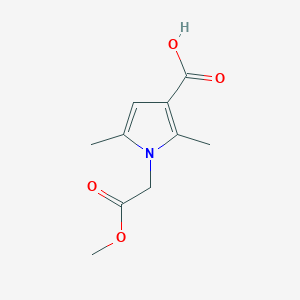
N-(4-ethoxyphenyl)-2-((5-((2-phenylacetamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-ethoxyphenyl)-2-((5-((2-phenylacetamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C28H29N5O3S and its molecular weight is 515.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiosynthesis for Herbicide Study
The radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners, such as acetochlor, has been crucial for studying their metabolism and mode of action. This research provides essential insights into the environmental and biological impacts of these compounds (Latli & Casida, 1995).
Antiviral Activity
Derivatives similar to the compound have been synthesized and evaluated for their anti-HIV activity. This research highlights the potential of such compounds in developing new antiviral agents, with some derivatives showing potent in vitro inhibition of HIV replication (Hamad et al., 2010).
Metabolic Studies
Comparative metabolism studies of chloroacetamide herbicides have provided insights into their carcinogenic pathways, involving complex metabolic activations that lead to DNA-reactive products. This research is significant for understanding the safety and environmental impact of these chemicals (Coleman et al., 2000).
Anticancer and Antimicrobial Applications
The synthesis of analogs targeting specific cellular mechanisms has shown promising anticancer and antimicrobial activities. These studies indicate the potential therapeutic applications of these compounds, including their roles in inhibiting cell growth in various cancer models (Kumar et al., 2019).
Imaging Probes for Neurological Studies
Research on the development of imaging probes for neurological receptors, such as the 5-HT2A receptors, exemplifies the application of these compounds in neuroscience. Although not always successful, these attempts contribute to the ongoing search for effective diagnostic tools (Prabhakaran et al., 2006).
Enzyme Inhibition for Therapeutic Development
The design and synthesis of enzyme inhibitors based on these compounds, such as glutaminase inhibitors, demonstrate their potential in therapeutic development, particularly in targeting cancer metabolism (Shukla et al., 2012).
properties
IUPAC Name |
N-[[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O3S/c1-3-36-24-14-12-22(13-15-24)30-27(35)19-37-28-32-31-25(33(28)23-11-7-8-20(2)16-23)18-29-26(34)17-21-9-5-4-6-10-21/h4-16H,3,17-19H2,1-2H3,(H,29,34)(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGGXHKMDWOXTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C)CNC(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-allyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2922799.png)
![N,N-diethyl-4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2922802.png)

![Butyl {[3-cyano-6-methyl-5-(phenylcarbamoyl)-4-(thiophen-2-yl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2922804.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-naphthamide](/img/structure/B2922807.png)






